molecular formula C7H14N2O4 B1295903 N,N'-bis(2-hydroxyethyl)propanediamide CAS No. 6640-68-2

N,N'-bis(2-hydroxyethyl)propanediamide

Cat. No. B1295903
CAS RN: 6640-68-2
M. Wt: 190.2 g/mol
InChI Key: SDCNWGGKMFFYDP-UHFFFAOYSA-N
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Description

Coordination Properties and Molecular Structure

The coordination properties of N,N'-bis(2-hydroxyethyl)propanediamide derivatives have been extensively studied, particularly in the context of their interactions with metal ions. For instance, the coordination of copper(ii) ions with N,N'-bis(5-methylsalicylidene)-2-hydroxy-1,3-propanediamine results in the formation of both dinuclear and mononuclear copper(ii) complexes, as demonstrated through crystal structure analysis and physicochemical methods . Similarly, the structure of N,N'-bis(2-hydroxyphenyl)butanediamide reveals a molecule consisting of two 2-hydroxyphenyl moieties attached to the nitrogens of butanediamide, crystallizing in the monoclinic space group .

Synthesis Analysis

The synthesis of these compounds often involves template reactions or green chemistry approaches. For example, the synthesis of a ninhydrin derivative through a green strategy using acetic acid as a catalyst has been reported, with the structure confirmed by spectral analysis and single crystal X-ray analysis . The synthesis of optically active Lu(III) and Yb(III) complexes with N,N'-bis(2-hydroxybenzyl)-N,N'-bis(2-pyridylmethyl)-R-1,2-propanediamine also highlights the stereoselective nature of these reactions, resulting in optically active complexes .

Chemical Reactions Analysis

The reactivity of these compounds with various metal ions leads to the formation of complexes with distinct geometries and coordination modes. For instance, the reaction of N,N'-bis(2-hydroxybenzyl)-N,N'-bis(2-pyridylmethyl)-R-1,2-propanediamine with lanthanide ions results in seven-coordinate complexes with distorted pentagonal bipyramidal geometry . The ability to form strong hydrogen bonds, as seen in the crystal structure of N,N'-bis(2-hydroxybenzylidene)-2,2-dimethyl-1,3-propanediamine, also plays a significant role in the stability and reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by various spectroscopic and crystallographic techniques. For instance, the molecular structure of a ninhydrin derivative has been optimized using DFT/B3LYP method, and its electronic properties have been discussed with the help of descriptors such as HOMO-LUMO and MEPS . The hydrogen bonding in 2-(hydroxymethyl)-1,3-propanediol and related compounds contributes to the formation of supramolecular frameworks, as evidenced by crystallographic studies . Additionally, the spectroelectrochemical properties of the salen-type ligand and its copper(ii) complexes have been examined, providing insights into their redox behavior .

Case Studies

Specific case studies, such as the redetermination of the crystal structure of N,N'-bis(2-hydroxybenzylidene)-2,2-dimethyl-1,3-propanediamine at low temperature, provide detailed insights into the intra-molecular hydrogen bonding and stabilization of the crystal network through C-H...π interactions . The synthesis and characterization of the dimeric chromium(III) complex di-μ-hydroxobis[{N,N'-bis(2-pyridylmethyl)-1,3-propanediamine}-chromium(III)] perchlorate also serve as a case study, revealing antiferromagnetic coupling between chromium centers and the presence of racemic mixtures .

properties

IUPAC Name

N,N'-bis(2-hydroxyethyl)propanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O4/c10-3-1-8-6(12)5-7(13)9-2-4-11/h10-11H,1-5H2,(H,8,12)(H,9,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDCNWGGKMFFYDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NC(=O)CC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80985048
Record name N~1~,N~3~-Bis(2-hydroxyethyl)propanediimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80985048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-bis(2-hydroxyethyl)propanediamide

CAS RN

6640-68-2
Record name NSC49014
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49014
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N~1~,N~3~-Bis(2-hydroxyethyl)propanediimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80985048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
BC DIRECTIVE - 2003 - acma.us
►B COUNCIL DIRECTIVE of 27 July 1976 on the approximation of the laws of the Member States relating to cosmetic products (76/7 Page 1 This document is meant purely as a …
Number of citations: 270 www.acma.us
BB Malonamide - Citeseer
1. BACKGROUND Bishydroxyethyl biscetyl malonamide (Questamide H)(air and skin conditioning agent) is not regulated in an Annex to the Cosmetic Directive nor has it been …
Number of citations: 3 citeseerx.ist.psu.edu

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